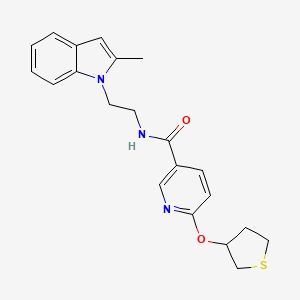![molecular formula C23H20BrN5O2 B2623242 5-{[4-(benzyloxy)phenyl]amino}-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1260933-77-4](/img/new.no-structure.jpg)
5-{[4-(benzyloxy)phenyl]amino}-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-{[4-(benzyloxy)phenyl]amino}-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide" is a synthetic organic molecule known for its potential applications in various scientific research fields, including medicinal chemistry and pharmacology. This compound features a triazole core, which is a versatile structural motif known for its presence in numerous biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves several key steps, starting with the preparation of the benzyloxy-substituted phenylamine and the bromo-methylphenyl moiety. The final product is obtained through a multi-step reaction sequence that includes:
Formation of the benzyloxy-substituted phenylamine via nucleophilic substitution.
Synthesis of the bromo-methylphenyl intermediate through electrophilic aromatic substitution.
Coupling of these intermediates using a 1,2,3-triazole forming reaction, typically via a click chemistry approach under mild reaction conditions.
Finally, the carboxamide functional group is introduced, completing the synthesis.
Industrial Production Methods
While the laboratory synthesis of this compound involves sophisticated organic synthesis techniques, its industrial production would scale these reactions using optimized conditions to ensure high yield and purity. Common techniques involve:
Use of continuous flow reactors to increase reaction efficiency.
Optimization of reaction parameters such as temperature, pressure, and catalyst loading.
Implementation of robust purification methods like recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert specific functional groups, potentially altering the compound's properties.
Substitution: Electrophilic and nucleophilic substitutions can occur at various positions on the molecule, providing a pathway for derivative synthesis.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitutions and nucleophiles such as amines for nucleophilic substitutions.
Major Products
Oxidized derivatives.
Reduced forms of the original molecule.
Substituted products with varying functional groups, enhancing its chemical diversity.
科学的研究の応用
The compound "5-{[4-(benzyloxy)phenyl]amino}-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide" has shown promise in several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in material science research for developing novel materials with desired properties.
作用機序
This compound exerts its effects through interactions with specific molecular targets. Its mechanism of action involves:
Binding to target proteins or enzymes, modulating their activity.
Interfering with signaling pathways, leading to altered cellular responses.
The triazole ring plays a crucial role in its binding affinity and specificity, making it a valuable tool in drug discovery.
類似化合物との比較
Compared to other compounds with similar structural motifs, such as triazole-based carboxamides, this compound stands out due to:
Its unique substitution pattern, providing distinctive physicochemical properties.
Enhanced stability and bioavailability, making it suitable for various applications.
Similar Compounds
1H-1,2,3-Triazole-4-carboxamide derivatives.
Phenyl-substituted triazoles.
Compounds with benzyloxy and bromo-methylphenyl groups.
特性
CAS番号 |
1260933-77-4 |
|---|---|
分子式 |
C23H20BrN5O2 |
分子量 |
478.35 |
IUPAC名 |
N-(2-bromo-4-methylphenyl)-5-(4-phenylmethoxyanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C23H20BrN5O2/c1-15-7-12-20(19(24)13-15)26-23(30)21-22(28-29-27-21)25-17-8-10-18(11-9-17)31-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,26,30)(H2,25,27,28,29) |
InChIキー |
VCCHVAOIISZYMZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)OCC4=CC=CC=C4)Br |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


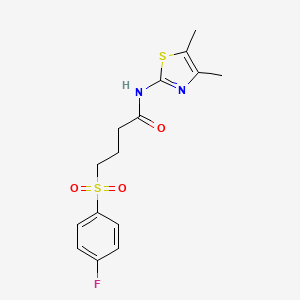
![2-[(2-hydroxyethyl)amino]-N-(3-nitrophenyl)acetamide](/img/structure/B2623163.png)
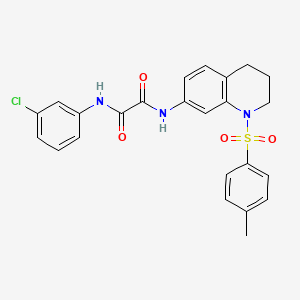
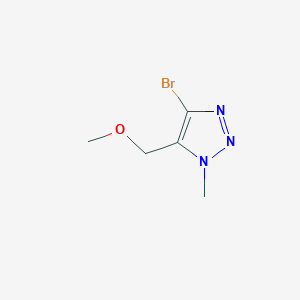
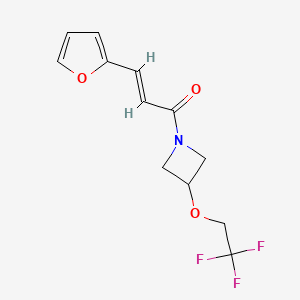
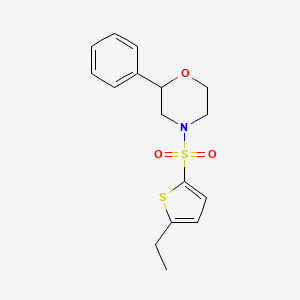
![methyl {[1-(naphthalen-2-ylmethyl)-1H-benzimidazol-2-yl]methyl}carbamate](/img/structure/B2623170.png)

![N-(2-{[(2-chlorophenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2623175.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3,4-dimethoxybenzamide](/img/structure/B2623176.png)
![Ethyl 4-({4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2623177.png)
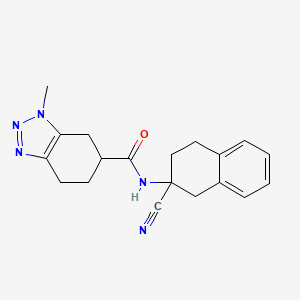
![(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethyl)phenyl]amino}prop-2-en-1-one](/img/structure/B2623181.png)
